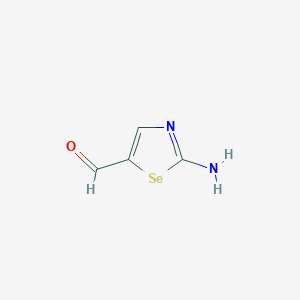
2-Amino-1,3-selenazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,3-selenazole-5-carbaldehyde is a selenium-containing heterocyclic compoundThe presence of selenium in the heterocyclic ring imparts distinct reactivity and biological activity to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-selenazole-5-carbaldehyde can be achieved through a modified Hantzsch method. This involves the reaction of bromo-malonaldehyde with selenourea under controlled conditions . The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the selenazole ring.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Bromo-malonaldehyde: reacts with in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1,3-selenazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Corresponding alcohols.
Substitution: Various substituted selenazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1,3-selenazole-5-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-1,3-selenazole-5-carbaldehyde involves its interaction with various molecular targets. The selenium atom in the heterocyclic ring can participate in redox reactions, influencing cellular oxidative stress pathways. This can lead to the modulation of enzyme activity and the induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparación Con Compuestos Similares
2-Amino-1,3-thiazole-5-carbaldehyde: Contains sulfur instead of selenium.
2-Amino-1,3-oxazole-5-carbaldehyde: Contains oxygen instead of selenium.
Comparison:
Reactivity: 2-Amino-1,3-selenazole-5-carbaldehyde is more reactive due to the presence of selenium, which has unique redox properties compared to sulfur and oxygen.
Biological Activity: The selenium-containing compound exhibits distinct biological activities, including higher antimicrobial and anticancer potential.
Stability: Selenium compounds are generally less stable than their sulfur and oxygen analogs, requiring careful handling and storage.
Propiedades
Fórmula molecular |
C4H4N2OSe |
|---|---|
Peso molecular |
175.06 g/mol |
Nombre IUPAC |
2-amino-1,3-selenazole-5-carbaldehyde |
InChI |
InChI=1S/C4H4N2OSe/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) |
Clave InChI |
BTVHWBRHOPYZLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C([Se]C(=N1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
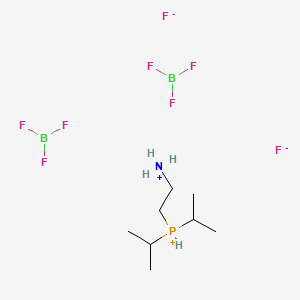

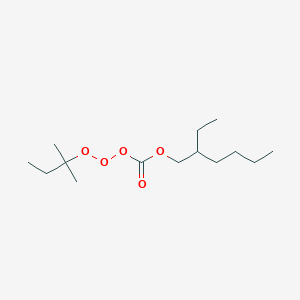
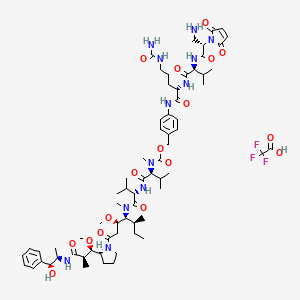
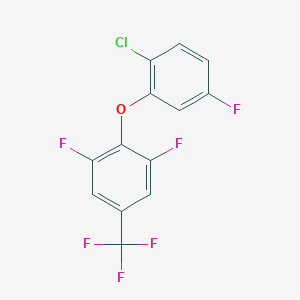
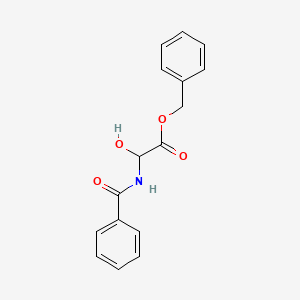
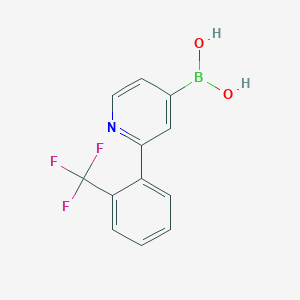
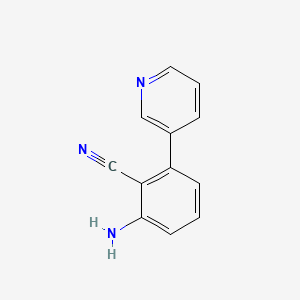
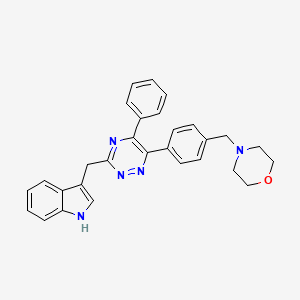

![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
